![molecular formula C12H12N2O2 B2452483 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde CAS No. 478050-31-6](/img/structure/B2452483.png)
1-(phenethyloxy)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(phenethyloxy)-1H-imidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as PICA and is a heterocyclic organic compound that contains an imidazole ring, an aldehyde group, and a phenethyl ether moiety.
Scientific Research Applications
Synthesis of m-Aryloxy Phenols
Background: Phenol derivatives serve as essential building blocks for synthesizing bioactive natural products and conducting polymers. Among these, m-aryloxy phenols have garnered attention due to their functional groups and specific properties.
Applications::Potential Biological Activities
Background: Beyond industrial applications, m-aryloxy phenols display intriguing biological effects.
Applications::- Anti-Inflammatory Effects: Researchers have explored their potential as anti-inflammatory agents, contributing to drug development .
Polymyxin Antibiotics
Background: Polymyxins are last-line antibiotics used against multidrug-resistant gram-negative bacteria. However, the emergence of plasmid-mediated colistin resistance (mcr-1) has compromised their efficacy.
Applications::- Antibiotic Development: Investigating the interactions between m-aryloxy phenols and bacterial membranes could inspire novel antibiotic strategies, including overcoming resistance mechanisms .
Metal Complexes
Background: Schiff base metal complexes play a crucial role in coordination chemistry.
Applications::- Tin (IV) Complexes: The compound’s structure allows it to form metal complexes, particularly with tin (IV). These complexes find applications in analytical chemistry and catalysis .
Medicinal Chemistry
Background: Exploring the compound’s pharmacological potential is essential.
Applications::Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethoxy)-1H-Imidazole-2-Carbaldehyde is the Sigma-1 receptor (S1R) . S1Rs are molecular chaperones present on the endoplasmic reticulum (ER) membrane and play a crucial role in ER-mitochondrial inter-organelle calcium signaling and cell survival .
Mode of Action
The compound interacts with its target, the S1R, and modulates its function. Sigma-1 ligands can either directly or indirectly modulate multiple neurodegenerative processes, including excitotoxicity, calcium dysregulation, mitochondrial and endoplasmic reticulum dysfunction, inflammation, and astrogliosis .
Biochemical Pathways
The compound’s interaction with S1R affects various biochemical pathways. It influences the regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, and aminoacyl-tRNA biosynthesis .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and slowly eliminated . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the quaternary structure of S1R upon activation . This modulation of S1R can confer resilience against various neurodegenerative diseases . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ligands, cellular stressors, and the overall cellular environment can impact the compound’s interaction with S1R . .
properties
IUPAC Name |
1-(2-phenylethoxy)imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYEBMFMRNKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON2C=CN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenethyloxy)-1H-imidazole-2-carbaldehyde |
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